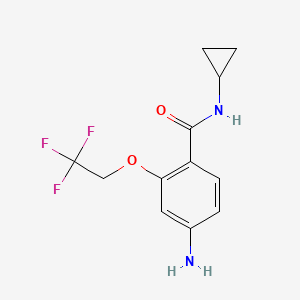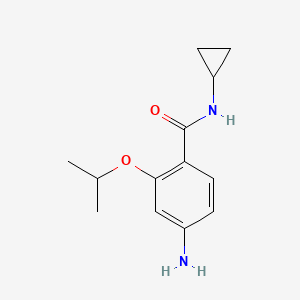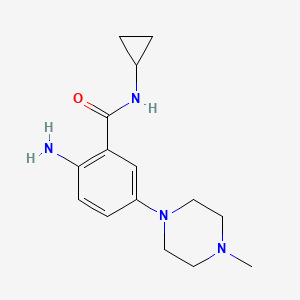
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid typically involves the protection of amino acids using di-tert-butyl pyrocarbonate. This method ensures the formation of Boc derivatives of amino acids under optimized conditions . The reaction is usually carried out in the presence of a base, such as sodium bicarbonate, and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol.
Protection and Deprotection: The compound can be protected using di-tert-butyl pyrocarbonate and deprotected under mild conditions.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the selective deprotection of the Boc group.
Di-tert-butyl Pyrocarbonate: Used for the protection of amino acids.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and various Boc-protected derivatives .
Applications De Recherche Scientifique
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Boc group provides stability during peptide bond formation.
Drug Development: Used in the synthesis of peptide-based drugs.
Biological Studies: Helps in studying protein-protein interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic or neutral conditions using specific reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.
Uniqueness
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is unique due to its specific structure, which provides enhanced stability and reactivity in peptide synthesis compared to other Boc-protected amino acids .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(11(17)18)14-10(16)8(13)5-6-9(15)19-12(2,3)4/h7-8H,5-6,13H2,1-4H3,(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRZPPQCOIUWGZ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














